2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. This compound has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups within its structure allows it to interact with various biological macromolecules, making it a subject of interest for research in pharmacology and biochemistry.
The compound is identified by the CAS number 152628-02-9 and is often synthesized for research purposes. It has been referenced in various patents and scientific literature, highlighting its relevance in pharmaceutical applications. Notably, it serves as an intermediate in the synthesis of other biologically active compounds, including angiotensin II receptor blockers used in hypertension treatment.
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is classified under:
The synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 can be achieved through several methods, primarily involving multi-step reactions. Two notable methods include:
The choice of reagents, temperature control, and reaction time are critical parameters influencing the yield and purity of the synthesized compound. The use of phosphoric acid as a solvent is particularly advantageous for achieving high yields while reducing environmental impact by minimizing waste generation .
The molecular structure of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 features two benzimidazole rings connected via a propyl group and a methyl substituent at specific positions on the rings. The presence of deuterium isotopes (D) in the molecular formula indicates that this compound is isotopically labeled, which can be useful for tracing studies in biological systems.
Key structural data include:
This structural complexity contributes to its biochemical interactions and potential therapeutic effects.
The compound can undergo various chemical reactions typical for benzimidazole derivatives:
The reaction conditions, such as temperature and solvent choice, significantly affect the efficiency of these transformations. For instance, oxidation reactions may require acidic or basic conditions depending on the desired product.
The mechanism of action for 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways relevant to disease processes.
Research indicates that this compound may exhibit anticancer properties by inhibiting cell proliferation through specific enzymatic pathways . Its mechanism often involves binding to target proteins, altering their activity or stability.
The physical properties of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 include:
Key chemical properties include:
These properties are crucial for its application in laboratory settings and pharmaceutical formulations.
The applications of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 span various scientific fields:
The benzimidazole core—a bicyclic heterocycle fusing benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its exceptional structural versatility and capacity for diverse molecular interactions. This system’s electron-rich nature enables π-π stacking and hydrogen bonding, facilitating strong binding to biological targets. The compound 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole (CAS 152628-02-9), a bis-benzimidazole derivative, exemplifies this architecture. Its structure features two benzimidazole units linked through a C–C bond, with one unit bearing a n-propyl group at C2 and a methyl group at C4, while the other incorporates a N-methyl substituent. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties critical for applications in catalysis and materials science [3] [9].
Synthetic routes to such compounds typically involve cyclocondensation or transition-metal-catalyzed coupling. A notable method (KR101205570B1) uses 7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid and N-methyl-o-phenylenediamine dihydrochloride in a phosphoryl trichloride (POCl₃)-mediated reaction. This process occurs under reflux in non-polar solvents like toluene or xylene, achieving yields >90% while minimizing hazardous byproducts. The reaction proceeds via electrophilic aromatic substitution, where POCl₃ activates the carboxylic acid to form an acyl chloride intermediate, facilitating ring closure [1]. Key structural characteristics include:
Table 1: Structural and Physicochemical Properties of Benzimidazole Derivatives
Property | 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | Deuterated Analog (d₃) |
---|---|---|
CAS Number | 152628-02-9 | 1185154-60-2 |
Molecular Formula | C₁₉H₂₀N₄ | C₁₉H₁₇D₃N₄ |
Molecular Weight | 304.39 g/mol | 307.41 g/mol |
Melting Point | 130–135°C (THF solvate) | Not reported |
Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Similar to non-deuterated |
pKa (Predicted) | 11.86 | Comparable |
LogP | 3.49 (at 20°C, pH 6) | Slightly higher |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into organic molecules to modify physicochemical and pharmacokinetic properties without altering primary structure. In 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d₃, deuterium replaces all three hydrogen atoms of the N-methyl group (–CD₃ instead of –CH₃). This substitution leverages the isotope’s higher mass and stronger C–D bond (∼5–10× greater kinetic stability vs. C–H), which profoundly influences molecular behavior [5] [6].
Mechanistic Impacts:
NMR studies reveal deuterium-induced shielding effects. For example, in DMSO-d₆, benzimidazole N-methyl protons undergo H/D exchange under basic conditions, confirmed by signal depletion in ¹H NMR (∼2.8–3.2 ppm) and corresponding shifts in ¹³C spectra. This property aids reaction monitoring and degradation studies [10].
Table 2: Isotope Effects in Deuterated vs. Non-Deuterated Benzimidazoles
Parameter | Non-Deuterated Compound | Deuterated Analog (d₃) | Significance |
---|---|---|---|
C–H/C–D Bond Strength | ∼420 kJ/mol (C–H) | ∼450 kJ/mol (C–D) | Enhanced metabolic stability |
Vibrational Frequency | ∼2900 cm⁻¹ (C–H stretch) | ∼2150 cm⁻¹ (C–D stretch) | Distinctive IR signatures |
Mass Spectrometry | [M+H]⁺ = 305 | [M+H]⁺ = 308 | Clear differentiation in MS |
NMR Chemical Shift | 2.8–3.2 ppm (¹H) | Signal depletion | Facilitates reaction monitoring |
Synthetic Intermediate
This deuterated benzimidazole is a critical precursor to deuterated telmisartan, an angiotensin II receptor blocker (ARB) used for hypertension. Telmisartan’s synthesis involves coupling the benzimidazole core with 4'-methylbiphenyl-2-carboxylic acid derivatives. The deuterated analog (DE10205335A1) exhibits improved metabolic profiles, reducing dose frequency in preclinical models. The deuterium incorporation specifically retards oxidative N-demethylation—a major clearance pathway—extending plasma half-lives by ∼40% without altering receptor affinity [5].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8